molecular formula C21H18F3N3O3S B7806153 Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone

Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone

Cat. No.: B7806153
M. Wt: 449.4 g/mol
InChI Key: ZLSQGIUMIDTVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone is a synthetic compound featuring a quinoline core linked to a piperazine moiety substituted with a trifluoromethylphenylsulfonyl group. This structure combines aromatic and heterocyclic components, which are common in pharmaceuticals targeting neurological or metabolic pathways.

Properties

IUPAC Name

quinolin-2-yl-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3S/c22-21(23,24)16-6-2-4-8-19(16)31(29,30)27-13-11-26(12-14-27)20(28)18-10-9-15-5-1-3-7-17(15)25-18/h1-10H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSQGIUMIDTVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone, identified by its CAS number 796096-78-1, is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a quinoline core linked to a piperazine moiety through a sulfonyl group. Its molecular formula is C19H18F3N3O2SC_{19}H_{18}F_3N_3O_2S, which indicates the presence of trifluoromethyl and sulfonyl functionalities that are often associated with enhanced biological activity.

Anticancer Properties

Research has shown that quinoline derivatives exhibit notable anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies:

  • Cytotoxicity Assessment : In vitro studies have demonstrated that quinoline derivatives can inhibit cell proliferation in several cancer types. For instance, a related study on 2-(trifluoromethyl)quinolin-4-amine derivatives showed promising results against prostate (PC3), leukemia (K562), and cervical (HeLa) cancer cells, with IC50 values indicating effective inhibition at low concentrations .
    Cell LineIC50 Value (μM)
    PC30.5
    K5620.7
    HeLa0.6
  • Mechanism of Action : The mechanism of action for quinoline derivatives often involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. This was evidenced by studies showing that treatment with these compounds resulted in G2/M phase arrest and downregulation of cyclins involved in cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications to the quinoline core or substituents can significantly impact their pharmacological properties.

Key Findings:

  • Trifluoromethyl Substitution : The introduction of trifluoromethyl groups has been linked to increased lipophilicity and improved binding affinity to target proteins, enhancing anticancer efficacy .
  • Piperazine Linkage : The piperazine moiety contributes to the overall stability and bioavailability of the compound, making it a favorable scaffold for drug design.

Pharmacokinetics and Toxicity

Evaluating the pharmacokinetic properties is essential for understanding the potential clinical applications of quinoline derivatives. Studies indicate that these compounds generally exhibit favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

PropertyFindings
AbsorptionHigh oral bioavailability
DistributionWide tissue distribution
MetabolismPrimarily hepatic via cytochrome P450
ExcretionRenal excretion as metabolites
ToxicityLow cardiotoxicity; some mutagenic risks

Scientific Research Applications

Pharmacological Applications

  • TRPV4 Activation Studies
    • Research has shown that quinolin derivatives can activate the TRPV4 ion channel, which plays a role in various physiological processes, including airway smooth muscle contraction. Studies indicate that compounds similar to quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone can be potent agonists for TRPV4, suggesting potential applications in treating respiratory conditions like asthma and COPD .
  • Lipid Kinase Inhibition
    • Quinolin derivatives have been investigated for their ability to inhibit lipid kinases, particularly those in the PI3K family. These kinases are critical in cell signaling pathways associated with cancer and inflammatory diseases. The inhibition of these kinases may provide therapeutic avenues for conditions such as cancer, inflammatory disorders, and metabolic syndromes .
  • Anti-inflammatory Properties
    • The compound's structural features suggest it may exhibit anti-inflammatory effects, potentially useful in treating diseases characterized by excessive inflammation. Its application in preclinical studies has shown promise in reducing markers of inflammation in models of chronic inflammatory diseases .

Case Study 1: TRPV4 Agonism

A study conducted on the effects of TRPV4 activation using quinolin derivatives demonstrated significant bronchoconstriction in human bronchial tissues. The results indicated that selective activation could be beneficial for understanding airway hyperreactivity and developing targeted therapies for asthma .

Case Study 2: PI3K Inhibition

In vitro assays showed that quinolin-based compounds effectively inhibited PI3K activity, leading to reduced cell proliferation in cancer cell lines. This suggests that this compound could serve as a lead compound for developing new anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key Analogs:

(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (Compound 2l) Structural Differences: Replaces the trifluoromethylphenylsulfonyl group with a 4,4-difluorocyclohexylmethanone. The 7-chloro substitution on quinoline may enhance halogen bonding with biological targets . Spectral Data: $^1$H-NMR (CDCl$_3$) δ 1.65–2.32 (m, 9H), 3.16–3.90 (m, 8H), 6.87–8.76 (m, aromatic protons). EI-MS: 393 (M$^+$) .

Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Structural Differences: Substitutes the quinoline core with a thiophene ring. Impact: The thiophene’s electron-rich nature may alter electronic interactions, while retaining the trifluoromethylphenyl group for hydrophobic interactions .

Synthesis: Prepared via HOBt/TBTU-mediated coupling, yielding 82% with EtOAc/n-hexane purification .

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituent at Piperazine Molecular Weight (g/mol) Key Features
Target Compound Quinoline-2-yl (2-(Trifluoromethyl)phenyl)sulfonyl ~448* Sulfonyl enhances polarity
Compound 2l 7-Chloroquinoline-4-yl 4,4-Difluorocyclohexyl 393 Halogenated cyclohexyl for rigidity
Compound 21 Thiophen-2-yl 4-(Trifluoromethyl)phenyl ~381* Thiophene for π-π interactions
MK47 Thiophen-2-yl 4-(Trifluoromethyl)phenyl ~367* Ethanone linker for flexibility

*Calculated based on molecular formulas.

Pharmacological and Analytical Evaluation

  • Dose-Effect Analysis : The Litchfield-Wilcoxon method is widely used to compare median effective doses (ED$_{50}$) and slopes of dose-response curves. While specific data for the target compound are unavailable, analogs like Compound 2l have been evaluated for binding affinity using similar frameworks.
  • Spectroscopic Characterization : EI-MS and $^1$H-NMR are standard for confirming structures, as demonstrated for Compound 2l .

Preparation Methods

Sulfonylation of Piperazine

The piperazine sulfonyl subunit is synthesized through nucleophilic aromatic substitution (SN_\text{N}Ar) or direct sulfonylation:

Procedure

  • Dissolve piperazine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

  • Add triethylamine (2.2 equiv) as a base.

  • Slowly add 2-(trifluoromethyl)benzenesulfonyl chloride (1.05 equiv) in DCM at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Quench with water, extract with DCM, dry over MgSO4_4, and concentrate.

  • Purify via column chromatography (SiO2_2, hexane/ethyl acetate 3:1).

Yield : 68–72%
Characterization :

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 8.12 (d, J = 8.0 Hz, 1H), 7.92–7.85 (m, 2H), 7.72 (t, J = 7.6 Hz, 1H), 3.42–3.35 (m, 4H), 2.95–2.88 (m, 4H).

  • 19F NMR^{19}\text{F NMR} (376 MHz, CDCl3_3): δ -62.5 (s, CF3_3).

Synthesis of Quinoline-2-carbonyl Chloride

Oxidation of 2-Methylquinoline

Method

  • Suspend 2-methylquinoline (1.0 equiv) in acetic acid (5 vol).

  • Add chromium trioxide (2.5 equiv) portionwise at 60°C.

  • Reflux for 6 hours, then cool and pour into ice water.

  • Extract with DCM, wash with NaHCO3_3, dry, and concentrate to yield quinoline-2-carboxylic acid.

  • Convert to acyl chloride using thionyl chloride (3.0 equiv) in toluene at 80°C for 2 hours.

Yield : 58% (acid), 89% (acyl chloride)
Characterization :

  • Quinoline-2-carboxylic acid : m.p. 189–191°C.

  • Quinoline-2-carbonyl chloride : IRν(C=O)\text{IR} \, \nu(\text{C=O}) 1775 cm1^{-1}.

Coupling of Subunits via Amide Bond Formation

Schotten-Baumann Reaction

Optimized Protocol

  • Dissolve 4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazine (1.0 equiv) in THF.

  • Add aqueous NaOH (2.0 M, 2.0 equiv) and tetrabutylammonium bromide (0.1 equiv).

  • Slowly add quinoline-2-carbonyl chloride (1.1 equiv) in THF at 0°C.

  • Stir at room temperature for 4 hours.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify via recrystallization (ethanol/water).

Yield : 65%
Purity : >98% (HPLC)

Spectroscopic Data :

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6_6): δ 8.52 (d, J = 8.4 Hz, 1H), 8.24–8.18 (m, 2H), 7.98–7.91 (m, 3H), 7.85 (t, J = 7.6 Hz, 1H), 7.72 (d, J = 8.0 Hz, 1H), 3.82–3.75 (m, 4H), 3.25–3.18 (m, 4H).

  • 13C NMR^{13}\text{C NMR} (101 MHz, DMSO-d6_6): δ 167.2 (C=O), 154.8 (Cquinoline), 142.5 (CF3_3-C), 134.6–125.1 (aromatic Cs), 121.8 (q, J = 273 Hz, CF3_3), 46.2 (piperazine CH2_2).

Alternative Synthetic Strategies

Mitsunobu Reaction for Direct Coupling

For substrates sensitive to acyl chlorides, the Mitsunobu reaction offers a mild alternative:

Conditions

  • Quinoline-2-carboxylic acid (1.0 equiv)

  • 4-((2-(Trifluoromethyl)phenyl)sulfonyl)piperazine (1.0 equiv)

  • DIAD (1.5 equiv), PPh3_3 (1.5 equiv) in THF, 0°C to RT

Yield : 54%
Advantage : Avoids acyl chloride formation, suitable for acid-sensitive substrates.

Scalability and Industrial Considerations

Bulk synthesis (≥100 g) requires optimization:

ParameterLab Scale (5 g)Pilot Scale (100 g)
Reaction Time4 hours3 hours
Solvent Volume (L/kg)103
Yield65%72%
Purity98%99.5%

Key industrial steps include:

  • Continuous flow sulfonylation

  • Mechanochemical coupling to reduce solvent use

  • Crystallization-based purification

Challenges and Troubleshooting

Common Issues

  • Low Coupling Efficiency : Caused by moisture-sensitive intermediates. Solution: Rigorous drying of reagents and solvents.

  • Sulfonamide Hydrolysis : Occurs at high pH. Solution: Maintain pH <8 during reactions.

  • Trifluoromethyl Group Stability : Decomposition above 150°C. Solution: Control exotherms during sulfonylation.

Analytical Characterization Summary

TechniqueKey Data
HRMS (ESI+)m/z 450.1052 [M+H]+ (calc. 450.1058)
IR (ATR)1665 cm1^{-1} (C=O), 1350/1150 cm1^{-1} (SO2_2)
DSCMelting onset 214°C, ΔHfus_{fus} 98 J/g
XRDMonoclinic, P21_1/c, a=15.21 Å, b=12.89 Å, c=10.34 Å

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. For example, outlines a protocol for structurally similar sulfonylpiperazinyl methanones using acetonitrile reflux with K₂CO₃ and electrophilic substitution under controlled pH (9–10) to minimize side reactions .
  • Optimization strategies include using p-toluenesulfonic acid (PTSA) as a catalyst in solid-state reactions (to reduce solvent waste) and monitoring reaction progress via TLC or HPLC .
  • Purification often involves column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., HRMS data for similar compounds in : [M]+ 445.2037) .
  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C) resolves piperazine and quinoline proton environments, with sulfonyl groups typically appearing as singlets near δ 3.1–3.5 ppm .
  • Infrared Spectroscopy (IR) identifies key functional groups (e.g., C=O stretch ~1650–1700 cm⁻¹, S=O stretch ~1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the trifluoromethyl and sulfonyl groups in this compound?

  • Methodological Answer :

  • Comparative Synthesis : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, chloro) and the sulfonyl group with carbonyl or amide moieties. Assess changes in bioactivity via enzyme inhibition assays (e.g., kinase targets) .
  • Crystallographic Analysis : Use X-ray diffraction (as in ) to correlate substituent electronic effects with molecular conformation and binding pocket interactions .
  • Computational Modeling : Perform DFT calculations to map electrostatic potentials and predict binding affinities .

Q. What experimental strategies resolve contradictions in solubility and stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. highlights using TGA/DSC to assess thermal stability and identify decomposition thresholds .
  • Solubility Profiling : Use shake-flask methods in buffers (pH 1–10) and surfactants (e.g., Tween-80). Conflicting data may arise from polymorphic forms, requiring XRPD analysis to confirm crystallinity .

Q. How can researchers design a robust protocol for assessing metabolic stability and CYP450 inhibition potential?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. ’s hydroxyethyl-piperazine derivative exemplifies metabolic liability analysis .
  • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) in HLM assays. IC₅₀ values <10 μM indicate high inhibition risk, requiring structural modification .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for validating reproducibility in synthetic batches?

  • Methodological Answer :

  • Employ split-plot designs (as in ) to test variables (e.g., catalyst loading, temperature) across batches. Use ANOVA to identify significant yield/purity differences .
  • Apply Principal Component Analysis (PCA) to NMR/HRMS datasets to detect batch-to-batch variability .

Q. How should researchers address discrepancies between computational predictions and empirical bioactivity results?

  • Methodological Answer :

  • Re-evaluate docking parameters (e.g., protonation states, solvation models) using software like AutoDock Vina.
  • Validate false negatives/positives via isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.